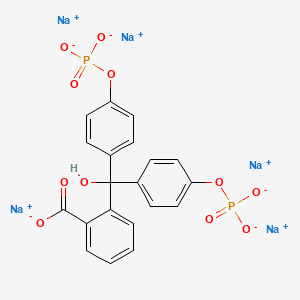
Tris(nonylphenyl) phosphite
Vue d'ensemble
Description
Tris(nonylphenyl) phosphite (TNPP) is a triarylphosphite that is synthesized through the reaction of nonylphenol with phosphorus trichloride. This reaction is highly exothermic and requires controlled addition of phosphorus trichloride to prevent runaway conditions and manage the heat of the reaction . TNPP is used as an antioxidant in polyethylene resins for food applications, but it has raised concerns due to its potential as a source of endocrine-disrupting chemicals, specifically 4-nonylphenols (4NP), upon migration into packaged foods .
Synthesis Analysis
The synthesis of TNPP involves a nonelementary reaction where nonylphenol reacts with phosphorus trichloride. An intermediate of this reaction significantly affects the yield of TNPP. The reaction mechanism is a series parallel, with respect to phosphorus trichloride and parallel with respect to nonylphenol . The synthesis process must be carefully controlled due to the exothermic nature of the reaction.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of TNPP, they do provide insights into the structure of related compounds. For instance, tris(trimethylsilyl) phosphite and its derivatives are used for the preparation of compounds with single or multiple element-phosphorus bonds, reacting readily with various electrophiles . Additionally, the formation of rhenium(V) complexes with dihydroxyphosphoranes and diarylphosphinic acid derivatives from tris(1,2,3-triazolyl)phosphine oxides indicates the potential for complex molecular interactions involving phosphorus-centered compounds .
Chemical Reactions Analysis
TNPP acts as a chain extender in poly(hydroxybutyrate-co-hydroxyvalerate)/clay nanocomposites, influencing the morphology and thermal stability of the resulting material. The addition of TNPP leads to an increase in the onset temperature of thermal degradation of the polymer, indicating improved thermal stability . Furthermore, tris(trimethylsilyl) phosphite, a related compound, is a multifunctional electrolyte additive for Li-ion batteries, scavenging HF and forming a cathode electrolyte interphase (CEI) .
Physical and Chemical Properties Analysis
The physical and chemical properties of TNPP are crucial for its application in various fields. For example, the solution thermodynamics of tris-(2,4-ditert-butylphenyl)-phosphite, a compound similar to TNPP, were investigated to aid the development of separation and purification processes. The solubility of this compound in various solvents increases with temperature, and its mixing and dissolution thermodynamic properties were calculated using models like the NRTL model . Although this study does not directly involve TNPP, it provides a framework for understanding the behavior of similar triarylphosphites in solution.
Applications De Recherche Scientifique
Analytical Methods in Food Packaging
- Food Packaging Analysis : TNPP, used in polyethylene resins for food applications, can be a source of endocrine-disrupting chemicals like 4-nonylphenols (4NP). An analytical procedure involving LC-MS/MS is developed to quantify TNPP in food packaging materials. This method also helps in identifying other sources of 4NP in packaging materials, highlighting the significance of such analyses in ensuring food safety (Mottier et al., 2014).
Synthesis and Characterization
- Chemical Synthesis : The synthesis of Tris (nonyl) phenyl phosphite through the reaction between nonylphenol and phosphorus trichloride is a key study area. This compound is significant in various chemical processes due to its reaction properties and interfacial behavior with other substances like Karanja oil (Mane et al., 2012).
Environmental and Health Safety
- Exposure Assessment in Food-Contact Materials : The potential exposure to harmful chemicals from the use of TNPP in food-contact materials has been calculated. This research is critical in understanding the safety implications of TNPP in consumer products and its migration into food, providing insights into the risk assessments for chemicals in food packaging (Howe et al., 2001).
Material Science Applications
- Plastics and Polymer Science : In the field of material science, TNPP is explored for its role in improving the properties of various materials, including its use as an antioxidant in plastic processing and its effect on the properties of polymers like polyethylene. The study of its radiolysis products and interaction with other compounds under different conditions is essential for advancing material science applications (Celiz et al., 2019).
Battery Technology
- Electrochemistry and Battery Technology : TNPP and its derivatives play a crucial role in the development of high-voltage lithium-ion batteries. Its application in improving the performance and stability of batteries, especially under high voltage and temperature conditions, is a significant area of research. This includes its role in forming protective layers on electrodes, enhancing ion transport, and preventing electrolyte decomposition (Song et al., 2016).
Mécanisme D'action
Target of Action
Tris(nonylphenyl) phosphite (TNPP) is primarily used as an antioxidant and a stabilizer . Its primary targets are polymeric materials, particularly polyethylene . It helps to improve the performance of these materials by decomposing hydroperoxides .
Mode of Action
TNPP interacts with its targets (polymeric materials) by decomposing the hydroperoxides that can form during the processing and lifespan of these materials . This action helps to prevent oxidative degradation, thereby enhancing the stability and performance of the materials .
Biochemical Pathways
It can undergo hydrolysis under certain conditions, resulting in the formation of nonylphenol and phosphoric acid .
Pharmacokinetics
Its high log KOW indicates a strong tendency to partition into organic phases rather than water, which could influence its distribution in the environment .
Result of Action
The primary result of TNPP’s action is the improved stability and performance of polymeric materials . By decomposing hydroperoxides, TNPP helps to prevent oxidative degradation of these materials . This can result in increased tensile strength and prevention of molecular weight reduction in the composite .
Action Environment
The action of TNPP can be influenced by environmental factors. For instance, its hydrolysis to nonylphenol and phosphoric acid can occur in water . Additionally, TNPP can give off irritating or toxic fumes when exposed to fire . Its low water solubility and high log KOW suggest that it may persist in the environment, particularly in soil and sediment .
Safety and Hazards
Orientations Futures
The global TNPP market is projected to reach USD 309.8 Million by 2021, at a CAGR of 5.6% from 2016 to 2021 . The demand is likely to rise due to its extensive applications in the packaging, petrochemicals, and food packaging industries . As natural gas production booms, the use of plastic-based raw materials and chemicals has risen significantly, leading to a fall in the price of produced plastics . Consequently, prominent manufacturers are looking to establish a base across the American market .
Propriétés
IUPAC Name |
tris(2-nonylphenyl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)46-49(47-44-38-29-26-35-41(44)32-23-20-17-14-11-8-5-2)48-45-39-30-27-36-42(45)33-24-21-18-15-12-9-6-3/h25-30,34-39H,4-24,31-33H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKLOLBTFWFKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2CCCCCCCCC)OC3=CC=CC=C3CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872463 | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
689.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS VISCOUS LIQUID. | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
>300 °C, OECD Guideline 103 (Boiling point/boiling range), has an onset of degradation at 322 °C under nitrogen | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
207 °C (405 °F) - closed cup, 207 °C c.c. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Sigma-Aldrich; Material Safety Data Sheet for Tris(nonylphenyl) phosphite, Product Number: 441805, Version 4.7 (Revision Date 01/08/2015). Available from, as of August 18, 2015: https://www.sigmaaldrich.com/safety-center.html | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, <0.6 mg/L at 24 °C, pH 7 (OECD Guideline 105 (Water Solubility)), In water, <0.05 mg/L (indirect solubility method), In water, 6.9X10-7 mg/L at 25 °C (fragment estimation), Solubility in water, g/100ml: 4.1 | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.11. Nov, 2012. Available from, as of Oct 14, 2015: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.98 g/cu cm at 20 °C, Relative density (water = 1): 0.98 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.058 Pa at 25 °C (0.000435 mm Hg), extrapolated from measured data at higher temperatures, Vapor pressure, Pa at 25 °C: 0.058 | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Chlorine, Di(nonylphenyl)phenylphosphite (CAS 25417-08-7); Typical concentration (% w/w): 0.05% w/w., Phenol (CAS 108-95-2); Typical concentration (% w/w): < 0.1% w/w., Nonylphenol (CAS 25154-52-3); Typical concentration (% w/w): < 5% w/w. | |
| Details | European Chemicals Agency; Proposal for Harmonized Classification and Labeling, Tris(nonylphenyl)phosphite (26523-78-4). Available from, as of September 25, 2015: https://echa.europa.eu/documents/10162/a78f34cd-dac8-42d0-b515-c5df6aa77d25 | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS RN |
16784-72-8, 26523-78-4 | |
| Record name | Phenol, 2-nonyl-, 1,1′,1′′-phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16784-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016784728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonylphenyl phosphite (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026523784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-nonyl-, 1,1',1''-phosphite | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tri(o-nonylphenyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(nonylphenyl) phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI(O-NONYLPHENYL) PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KV2DH7E7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0964 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C (pour point), OECD Guideline 102 (Melting point / Melting Range) | |
| Details | ECHA; Search for Chemicals. Tris(nonylphenyl)phosphite (CAS 26523-78-4) Registered Substances Dossier. European Chemical Agency. Available from, as of Oct 14, 2015: https://echa.europa.eu/ | |
| Record name | Tris(nonylphenyl)phosphite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8276 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Tris(nonylphenyl) phosphite primarily used for?
A1: this compound (TNPP) is primarily used as an antioxidant in various polymer materials, including polyethylene, polyvinyl chloride (PVC), and styrene-butadiene rubber. It helps prevent oxidative degradation during processing and extends the lifespan of these materials. [, , , ]
Q2: How does this compound enhance the stability of polymer materials?
A2: TNPP acts as a secondary antioxidant by scavenging peroxy radicals generated during the initial stages of photodegradation, effectively inhibiting further oxidation and prolonging the material's useful life. []
Q3: Are there specific examples of how this compound improves material performance?
A3: Research shows that incorporating TNPP into poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV)/clay nanocomposites enhances thermal stability and improves mechanical properties. This is attributed to TNPP's chain extending abilities, leading to increased molecular weight and a long-chain branching structure within the material. []
Q4: What is the impact of this compound on the crystallization behavior of Polylactide (PLA)?
A4: Studies indicate that adding TNPP as a chain extender to PLA can significantly increase both the crystallization rate and the degree of crystallinity. This is attributed to the reduction of chain ends in the presence of TNPP. []
Q5: Does this compound interact with other additives in polymer formulations?
A5: Yes, TNPP can exhibit synergistic effects when combined with other antioxidants, such as hindered phenols. For instance, in polyamide 6/halloysite nanotube composites, the combination of TNPP with Irganox 1010 significantly improves oxidative induction time, decomposition temperature, processability, and tensile properties. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C54H81O3P, and its molecular weight is 805.16 g/mol.
Q7: How is this compound typically characterized and quantified?
A7: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common method for characterizing and quantifying TNPP in various matrices, including polymer materials and food packaging. This technique provides high sensitivity and selectivity for analyzing TNPP and its potential degradation product, 4-nonylphenol (4NP). [, ]
Q8: What are the key challenges in analyzing this compound in complex matrices?
A8: One of the main challenges is achieving efficient extraction of TNPP from the polymer matrix while minimizing the co-extraction of interfering compounds. This often requires careful optimization of extraction solvents and conditions. []
Q9: What are the primary environmental concerns associated with this compound?
A9: TNPP can degrade into 4-nonylphenol (4NP), which is classified as an endocrine disruptor. 4NP has been detected in food products due to its migration from food packaging materials containing TNPP. [, , , ]
Q10: What measures have been taken to address the potential risks of 4-nonylphenol migration from this compound-containing materials?
A10: Some resin producers and additive suppliers have moved towards "TNPP-free" formulations to eliminate the source of 4NP in food packaging. [, ] Regulatory bodies are also establishing limits for 4NP migration from food contact materials. []
Q11: Are there any documented health concerns related to this compound exposure?
A11: While TNPP itself might not be acutely toxic, its degradation product, 4NP, raises concerns. Studies suggest that 4NP can induce oxidative stress and DNA damage, as evidenced by increased 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in rat models. [, ]
Q12: Are there any viable alternatives to this compound in its various applications?
A13: Yes, researchers are actively exploring alternative antioxidants with improved safety profiles and reduced environmental impact. For instance, in butadiene synthetic rubber production, a complex antioxidant based on liquid hindered phenol antioxidants has shown promising results as a replacement for TNPP, offering comparable or enhanced performance without the use of TNPP. []
Q13: What are some promising research directions for this compound and its alternatives?
A13: Future research could focus on:
- Developing highly sensitive and selective analytical methods to monitor trace levels of TNPP and its degradation products in various matrices. [, , ]
- Further investigating the toxicological effects of TNPP and its degradation products using in vitro and in vivo models to assess potential long-term health risks. [, ]
- Exploring novel antioxidant systems with improved performance, lower toxicity, and reduced environmental impact to replace TNPP in diverse applications. [, ]
- Investigating sustainable approaches to manage TNPP waste and minimize its potential environmental impact. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)








